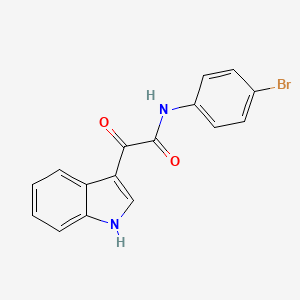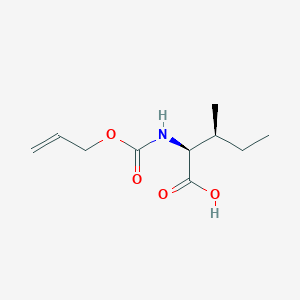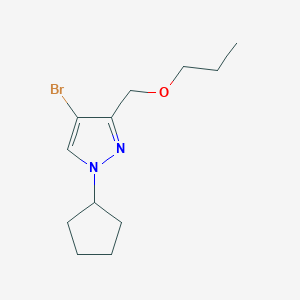
3,6-Dichloro-2,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,6-Dichloro-2,4-dimethylpyridine” is a chemical compound with the molecular formula C7H7Cl2N . It appears as a white to off-white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two chlorine atoms and two methyl groups attached to it . The average mass of the molecule is 176.043 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 176.04 .
Applications De Recherche Scientifique
Regioselective Catalysis
The regioselectivity of the addition of 2,4,6-trimethylphenol to 3,6-dichloro-2,4-dimethylpyridine can be precisely controlled using catalytic copper(I) salts and pyridine as solvent, facilitating exclusive addition at the C-2 position. This specificity highlights its utility in the synthesis of complex organic molecules, illustrating the compound's role in facilitating regioselective catalysis in organic synthesis (Ruggeri et al., 2008).
Hydrogen Bonding Studies
Research on the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine provides valuable insights into the nature of intermolecular hydrogen bridges, contributing significantly to the understanding of hydrogen bonding mechanisms. This knowledge is crucial for the design of better pharmaceuticals and materials with desired properties (Majerz et al., 1994).
Living Cationic Polymerization
The presence of this compound enables living cationic polymerization of isobutyl vinyl ether, showcasing its potential in creating polymers with tailored properties for various applications, from materials science to biomedical engineering (Higashimura et al., 1989).
Ion Mobility Spectrometry
Its utility in ion mobility spectrometry as a standard for chemical analysis demonstrates the compound's versatility in analytical chemistry, offering a method for the precise identification and quantification of substances in complex mixtures (Eiceman et al., 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups . This process could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s synthesis involves the conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides . This suggests that it may interact with biochemical pathways involving these molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2,4-dimethylpyridine. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . .
Propriétés
IUPAC Name |
3,6-dichloro-2,4-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFSNGMYIAAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2815441.png)


![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)